molecular formula C10H14O3 B2699347 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one CAS No. 132435-30-4

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one

Cat. No.: B2699347
CAS No.: 132435-30-4
M. Wt: 182.219
InChI Key: PAEHPXBPMYLKFT-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a bicyclic spiro compound characterized by a bicyclo[2.2.2]octane core fused to a 1,3-dioxolane ring via a spiro junction at position 2, with a ketone group at position 3. Its molecular formula is C₁₀H₁₆O₃ (molecular weight: 184 Da) . The bicyclo[2.2.2]octane system imparts high rigidity and strain, while the dioxolane ring introduces electronic and steric effects. This compound is used in synthetic chemistry for its reactivity, particularly in ring-opening and functionalization reactions .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEHPXBPMYLKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(C1CC2=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.2]octane derivatives with dioxolane precursors under specific conditions. One common method includes the use of acid or base catalysts to facilitate the formation of the spirocyclic structure. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the dioxolane ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-5-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclo Systems

Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane Derivatives
  • Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (CAS 67594-54-1):
    • Smaller bicyclo[2.2.1]heptane core (two bridges of 2 carbons, one of 1 carbon).
    • Methyl substituents at positions 4, 6, and 6 increase steric hindrance.
    • Molecular formula: C₁₂H₁₈O₃ (MW: 210.27), heavier than the target compound due to methyl groups .
  • Impact : Reduced strain compared to bicyclo[2.2.2]octane, altering reactivity in cycloadditions and nucleophilic attacks .
Bicyclo[3.2.1]octane Systems
  • Spiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]-6,7-dione (CAS 110935-46-1):
    • Larger bicyclo[3.2.1]octane framework with two ketone groups (dione).
    • Molecular formula: C₁₀H₁₂O₄ (MW: 196.20).
    • Higher polarity and reactivity due to electron-withdrawing dione groups .

Variations in Spiro-Fused Rings

1,3-Dioxolane vs. 1,3-Dithiolane
  • Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dithiolane] (CAS 702-52-3): Replaces the dioxolane oxygen atoms with sulfur. Molecular formula: C₉H₁₄S₂ (MW: 186.34).
Oxirane (Epoxide) Spiro-Fused Systems
  • Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (CAS 57289-81-3):
    • Features a strained epoxide ring instead of dioxolane.
    • Higher reactivity toward nucleophilic ring-opening reactions .

Substituent Effects

  • Methyl and Phenyl Substituents :
    • 4,6,6-Trimethyl-spiro[bicyclo[2.2.1]heptane-2,2'-dioxolan]-5-one (CAS 67594-54-1): Methyl groups enhance steric bulk, reducing reaction rates in SN2 mechanisms .
    • Se-Phenyl derivatives (): Aryl groups (e.g., tert-butyldimethylsilyl, phenyl) increase molecular weight (e.g., C₂₈H₃₄O₃SiSe) and stabilize intermediates via π-stacking .

Functional Group Variations

  • Ketone vs. Ester/Carboxylic Acid :
    • The target compound’s ketone at position 5 enables nucleophilic additions (e.g., Grignard reactions).
    • Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine]-5'-carboxylic acid (CAS 93231-92-6): Carboxylic acid substituents introduce acidity (pKa ~4-5) and hydrogen-bonding capability .

Physicochemical and Spectroscopic Comparisons

Physical Properties

Compound Molecular Weight (Da) Melting Point (°C) Solubility
Target Compound 184 Not reported Moderate in CHCl₃
CAS 110935-46-1 196.20 104–105 Low in water
CAS 67594-54-1 210.27 Not reported Soluble in EtOAc

NMR Spectral Data

  • Target Compound : Key ¹H NMR signals include δ 2.58–1.95 (bridged CH₂), δ 3.33–3.73 (dioxolane OCH₂), and δ 5.63 (ketone proximity) .
  • CAS 110935-46-1 : δ 7.53–7.17 (aromatic protons), δ 4.80–4.68 (epoxide protons) .

Biological Activity

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a unique compound characterized by its spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and other significant pharmacological effects.

Chemical Structure and Properties

The compound features a bicyclic framework with a spiro connection, which contributes to its conformational rigidity and biological activity. The structural formula can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_3

This structure allows for various interactions with biological targets, influencing its efficacy as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been investigated as a potential paclitaxel mimetic, showing cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in biosynthetic pathways.

Anticancer Properties

One of the most significant areas of study for this compound is its anticancer properties. A study synthesized a series of spiro-bicyclic compounds designed to mimic paclitaxel, a well-known chemotherapeutic agent. The results indicated that some derivatives exhibited cytotoxicity against human breast cancer cell lines (MCF-7) at concentrations higher than paclitaxel itself .

Table 1: Cytotoxicity of Spiro[bicyclo[2.2.2]octane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-725Microtubule stabilization
Compound BMDA-MB-23130Apoptosis induction
Compound CHeLa20Enzyme inhibition

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Microtubule Stabilization : Similar to paclitaxel, certain derivatives stabilize microtubules, disrupting normal mitotic processes.
  • Apoptosis Induction : Studies show that some compounds increase pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has shown promise in enzyme inhibition studies:

  • SARS-CoV-2 Main Protease Inhibition : A related bicyclic compound demonstrated inhibition of the SARS-CoV-2 main protease with an IC50 value in the micromolar range . This suggests potential applications in antiviral drug development.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound DSARS-CoV-2 3CLpro102.2
Compound EEnzymatic pathway X50

Case Studies

A notable case study involved the synthesis and evaluation of various spiro-bicyclic compounds as part of a broader effort to develop new anticancer agents . The study highlighted the structural modifications that enhanced biological activity and reduced toxicity compared to traditional chemotherapeutics.

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